2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-9-3-2-4-10(7-9)17-21(19,20)11-5-6-13(15)12(8-11)14(16)18/h2-8,17H,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXHFGRFXDDWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with 3-methylphenylsulfonamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Scientific Research Applications
- HBV Capsid Assembly Modulators: Sulfamoylbenzamide derivatives are explored as Hepatitis B virus (HBV) capsid assembly modulators . These compounds can interfere with the HBV capsid assembly, thereby inhibiting viral replication .
- Orexin Receptor Agonists: Arylsulfonamides, which share structural similarities with sulfamoylbenzamides, have been identified as dual orexin receptor agonists . Orexin agonists can increase wakefulness and alleviate narcolepsy .
- MEK Inhibitors: Benzenesulfonamide derivatives, closely related to sulfamoylbenzamides, are used as MEK inhibitors . MEK inhibitors have potential applications in treating xenograft rejection, arthritis, cystic fibrosis, complications of diabetes, stroke, heart failure, septic shock, asthma, and Alzheimer's disease . These compounds also show promise as antiviral agents against HIV, HBV, HPV, CMV, and EBV .
Structure-Activity Relationships (SARs) Analysis
SAR studies on sulfamoylbenzamide derivatives have provided insights into the structural requirements for their activity . For instance, modifications at different positions of the sulfamoylbenzamide scaffold can significantly impact their antiviral activity against HBV .
- Isomer Effects: Para isomers of certain sulfamoylbenzamide derivatives exhibit superior anti-HBV activity compared to meta and ortho isomers .
- Functional Group Effects: Introducing carboxyl acids and boronic acids into the sulfamoylbenzamide structure can improve aqueous solubility, which is crucial for therapeutic applications .
- Sulfonamide Importance: The sulfonamide moiety is critical for activity at orexin receptors. Replacing the sulfonamide with an amide results in a significant reduction or total loss of activity .
Case Studies
- NVR 3-778 Derivatives: NVR 3-778, a sulfamoylbenzamide-based HBV CAM, entered clinical trials . Modifications to NVR 3-778, such as replacing the 4-hydroxyl-piperidine moiety with carboxyl acids or boronic acids, aim to improve potency and aqueous solubility .
- Orexin Receptor Agonists: Studies have shown that specific structural modifications to arylsulfonamides can enhance their potency as orexin receptor agonists . For example, replacing a 2-dimethylamino group with a 3-methyl group can improve potency at both OX2R and OX1R receptors .
Data Tables
Table 1: Anti-HBV Activity of Sulfamoylbenzamide Derivatives
| Compound | EC50 (μM) | CC50 (μM) | SI |
|---|---|---|---|
| 6c | 3.53 | ND | ND |
| 6b | >5 | ND | ND |
| 6a | >5 | ND | ND |
| 6f | 3.47 | ND | ND |
| 6e | >5 | ND | ND |
| 6d | >5 | ND | ND |
| 6l | 4.43 | ND | ND |
| 6k | 5.07 | ND | ND |
| 6j | >5 | ND | ND |
EC50: Half maximal effective concentration, CC50: Half maximal cytotoxic concentration, SI: Selectivity index, ND: Not determined.
Table 2: EC50 and Emax Values of Arylsulfonamides
| Compound | EC50 (OX2R) | EC50 (OX1R) | Emax (% of orexin-A control) |
|---|---|---|---|
| 17 | 56 nM | 326 nM | N/A |
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional features of 2-fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide with related sulfamoyl benzamide derivatives:
Key Observations:
- Substituent Impact :
- Fluorine : Present in the target compound and analogs (e.g., 4h), fluorine improves metabolic stability and electronic properties compared to bulkier groups like nitro or chloro .
- Sulfamoyl Group : The 3-methylphenyl substituent balances lipophilicity and steric effects, contrasting with cyclopropyl (4h) or benzyl (LMM5) groups, which may hinder membrane permeability .
- Amide Linkage : The benzamide core in the target compound (-CONH₂) differs from N-aryl amides (e.g., 4h’s 3,4-difluorophenyl), which enhance target specificity in HBV studies .
Biological Activity
2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide, a compound with potential therapeutic applications, has garnered attention for its unique biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorine atom, a sulfamoyl group, and a methyl-substituted phenyl ring, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail specific activities and findings from recent studies.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it may act on pathways related to epidermal growth factor receptor (EGFR) signaling, which is crucial in many cancers.
-
Case Studies :
- Study on Cell Lines : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including those resistant to standard therapies. The IC50 values indicate potent activity against these cells.
- Synergistic Effects : When combined with other chemotherapeutics, this compound showed enhanced efficacy, suggesting potential for combination therapies.
Antimicrobial Activity
- In Vitro Studies : Recent studies have evaluated the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial effects, with zones of inhibition comparable to standard antibiotics.
- Mechanism Insights : It is believed that the sulfamoyl group plays a critical role in disrupting bacterial cell wall synthesis, leading to cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased potency against cancer cell lines |
| Sulfamoyl Group | Essential for antibacterial activity |
| Methyl Group Position | Affects binding affinity to target proteins |
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Antitumor Efficacy : In animal models, this compound demonstrated significant tumor reduction compared to control groups.
- Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide, and how can purity be ensured during synthesis?
- Methodology :
- Sulfonylation : React 2-fluoro-5-aminobenzoic acid derivatives with 3-methylphenylsulfamoyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization in ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/0.1% formic acid mobile phase) .
- Characterization : Validate structure using -NMR (DMSO-) to confirm fluorophenyl and sulfamoyl proton environments, and HRMS for molecular weight verification .
Q. How should researchers analyze the solubility and stability of this compound under varying experimental conditions?
- Methodology :
- Solubility Screening : Test in polar (DMSO, water), semi-polar (ethanol, acetonitrile), and non-polar solvents (dichloromethane) at 25°C and 37°C. Use UV-Vis spectroscopy to quantify solubility via calibration curves .
- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Monitor pH-dependent stability (pH 1–12 buffers) using HPLC .
Q. What spectroscopic techniques are optimal for confirming the structural integrity of this sulfonamide derivative?
- Methodology :
- NMR : Assign -NMR signals (typically δ -110 to -120 ppm for ortho-fluoro substituents) and -NMR aromatic protons (doublets for fluorophenyl groups) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1300 cm) and N–H bends (1650–1600 cm) .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the sulfamoyl and fluorophenyl groups .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodology :
- Reaction Path Simulation : Use density functional theory (DFT) to model sulfonylation transition states and identify energy barriers. Software: Gaussian or ORCA .
- Solvent Optimization : Apply COSMO-RS models to predict solvent effects on reaction yield. Prioritize low-polarity solvents for sulfonamide stability .
- Machine Learning : Train models on existing sulfonamide synthesis data to predict optimal molar ratios and temperatures .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes in reaction yield?
- Methodology :
- Sensitivity Analysis : Vary parameters (temperature, catalyst loading) in simulations to identify discrepancies. Cross-validate with DOE (Design of Experiments) .
- In Situ Monitoring : Use ReactIR or Raman spectroscopy to detect intermediate species not accounted for in simulations .
- Retrosynthetic Deconstruction : Re-analyze reaction steps (e.g., sulfamoyl chloride purity, competing side reactions) using LC-MS .
Q. How can HPLC-MS be leveraged to study metabolic or enzymatic interactions of this compound?
- Methodology :
- Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via UPLC-QTOF-MS. Use MetaboLynx for metabolite identification .
- Enzyme Binding Assays : Couple HPLC with fluorescence polarization to measure binding affinity to target enzymes (e.g., carbonic anhydrase) .
Q. What advanced purification techniques improve yield in large-scale synthesis?
- Methodology :
- Continuous Flow Chemistry : Implement microreactors for controlled sulfonylation, reducing side product formation .
- Membrane Separation : Use nanofiltration membranes (MWCO 300–500 Da) to isolate the product from unreacted precursors .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability data across studies?
- Methodology :
- Comparative Replication : Repeat experiments using identical solvents, temperatures, and equipment (e.g., standardized HPLC protocols) .
- Meta-Analysis : Aggregate published data and apply statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
- Computational Validation : Use molecular dynamics simulations to predict solubility parameters (Hansen solubility spheres) and compare with experimental results .
Methodological Tools Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
